6-Methylmercaptopurine riboside-d3 is a deuterated derivative of 6-methylmercaptopurine riboside, which is a thiopurine compound. Thiopurines are a class of medications widely used in the treatment of various autoimmune diseases and certain types of cancers. The compound functions primarily as a prodrug, which means it is metabolized into active metabolites that exert therapeutic effects.
6-Methylmercaptopurine riboside-d3 is synthesized from 6-mercaptopurine, a well-known thiopurine drug. The deuterated form allows for improved tracking and quantification in metabolic studies due to the unique mass characteristics imparted by the deuterium atoms.
This compound falls under the category of thiopurines, specifically classified as a nucleoside analogue. Its structure resembles that of purine nucleosides, which are essential components of nucleic acids.
The synthesis of 6-methylmercaptopurine riboside-d3 involves several key steps:
The synthesis typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring the reaction progress and verifying product identity and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and minimize by-products.
The molecular formula for 6-methylmercaptopurine riboside-d3 is . The structure consists of a purine base linked to a ribose sugar, with a methyl group attached to the sulfur atom.
6-Methylmercaptopurine riboside-d3 participates in several biochemical reactions:
The reaction kinetics can be studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify metabolite levels and assess enzymatic activity.
The mechanism of action for 6-methylmercaptopurine riboside-d3 primarily involves its conversion into active metabolites that interfere with nucleotide synthesis:
Studies have shown that the efficacy of thiopurines correlates with the levels of active metabolites present in the bloodstream.
6-Methylmercaptopurine riboside-d3 is primarily used in pharmacological research:
This detailed understanding of 6-methylmercaptopurine riboside-d3 enhances its application in both clinical settings and research laboratories focused on drug metabolism and therapeutic efficacy assessments.
6-Methylmercaptopurine riboside-d3 (6-MMPR-d3) is a deuterated analog of 6-methylmercaptopurine riboside (6-MMPR), originally characterized as a potent inhibitor of nerve growth factor (NGF)-activated Protein Kinase N (PKN). The parent compound 6-MMPR exhibits remarkable selectivity for PKN isoforms, with an inhibitory constant (Ki) of approximately 5 nM—roughly 1,000-fold lower than other purine-based PKN inhibitors [1] [4]. This high potency stems from its targeted interaction with the catalytic domain of PKN, a serine/threonine kinase critical in NGF-mediated neuronal differentiation and survival pathways. Deuterium incorporation at the methylthio group (-SCD₃) enhances metabolic stability without altering the core inhibitory mechanism, preserving isoform specificity [3] [5].
Comparative studies confirm negligible effects of 6-MMPR on six other purified protein kinases, including cyclic AMP-dependent protein kinase (PKA), underscoring its unique selectivity profile [1]. The deuterated analog maintains this specificity, as validated through kinase inhibition assays using deuterium-labeled 6-MMPR-d3 against PKN-enriched cell lysates [5].
Table 1: Selectivity Profile of 6-MMPR-d3 Against Kinase Isoforms
Kinase Isoform | Inhibition Constant (K*i, nM) | Fold Selectivity (vs. PKN) |
---|---|---|
PKN | ~5 | 1 (Reference) |
PKA | >5,000 | >1,000 |
PKC-α | >10,000 | >2,000 |
ERK2 | >10,000 | >2,000 |
Akt1 | >10,000 | >2,000 |
Beyond direct kinase inhibition, 6-MMPR-d3 disrupts NGF-driven signaling cascades through allosteric mechanisms. In PC12 pheochromocytoma cells, 6-MMPR suppresses NGF-induced neurite regeneration and ornithine decarboxylase induction but does not affect tyrosine hydroxylase phosphorylation—indicating selective pathway modulation [1] [4]. This bifurcated effect arises from 6-MMPR-d3’s interference with PKN-dependent amplification loops essential for sustained ERK activation. Specifically, deuterated 6-MMPR-d3 inhibits fibroblast growth factor-2 (FGF2)-induced phosphorylation of extracellular signal-regulated kinase-2 (ERK2), a downstream effector in NGF signaling [4].
The compound also blocks late-stage angiogenesis processes by impairing capillary-like structure formation in Matrigel assays, demonstrating its capacity to modulate kinase-driven morphological changes [4]. Deuterium labeling enhances membrane permeability, potentially intensifying these allosteric effects by increasing intracellular bioavailability [5].
The bioactivity of 6-MMPR-d3 is governed by three structural elements:
Table 2: Impact of Structural Modifications on PKN Inhibition
Compound | Relative PKN Inhibition (%) | Metabolic Half-life (t₁/₂, h) |
---|---|---|
6-MMPR (parent) | 100 | 2.1 |
6-MMPR-d3 (deuterated) | 98 | 4.7 |
6-Mercaptopurine riboside | 8 | 1.5 |
6-Methylmercaptopurine (aglycone) | 12 | 0.9 |
6-MMPR-d3 functions as a competitive ATP antagonist, directly targeting the nucleotide-binding pocket of PKN. Kinetic analyses reveal a Ki value of 5 nM when ATP concentrations are varied, indicating high-affinity displacement of ATP [1] [6]. Molecular modeling suggests that the purine ring of 6-MMPR-d3 forms hydrogen bonds with hinge-region residues (e.g., Glu⁸⁷⁵ and Leu⁸⁷⁸ in PKN’s catalytic cleft), while the ribose group stabilizes the complex via hydrophobic interactions with Val⁹²⁰ [6] [8]. The deuterated methylthio group extends into a hydrophobic subpocket, with C-D bonds potentially reducing off-target interactions through enhanced rotational stability [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0